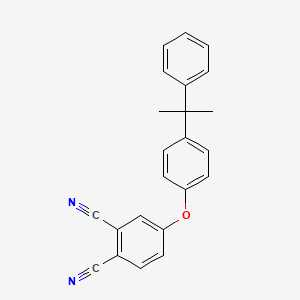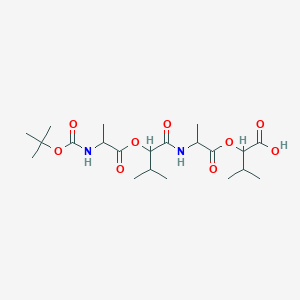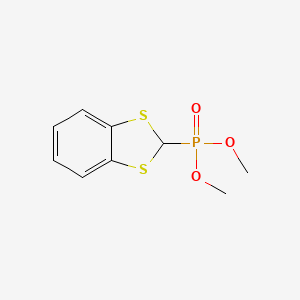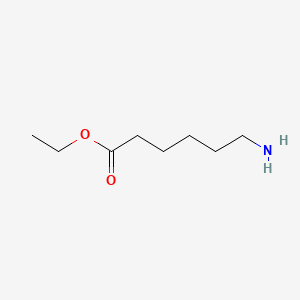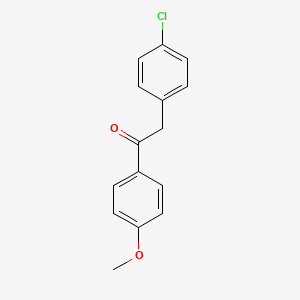
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and chemical stability.Applications De Recherche Scientifique
Synthesis and Derivative Formation
Condensation Reactions and Heterocyclization : 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone can be used in condensation reactions with N,N-dimethylformamide dimethyl acetal to create various heterocyclic compounds, including isoflavones, isoxazoles, pyrazoles, and aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
Enantioselective Synthesis : It serves as a precursor in the enantioselective synthesis of specific ethanes, demonstrating potential in producing optically pure enantiomers with applications in medicinal chemistry (Zhang et al., 2014).
Formation of Dihydroindoloquinazoline Derivatives : The compound can be used to synthesize dihydroindolo[1,2-c]quinazoline derivatives, contributing to the development of novel organic compounds (Harano et al., 2007).
Analytical and Environmental Studies
Study of Environmental Contaminants : This compound has been studied to understand its transformation and metabolites, such as in the research on environmental contaminants like methoxychlor (Bulger, Feil, & Kupfer, 1985).
Reductive Dechlorination Research : Investigations into the reductive dechlorination of compounds like methoxychlor by human intestinal bacteria have utilized derivatives of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (Yim et al., 2008).
Pyrolysis Product Identification : Its derivatives have been examined to identify pyrolysis products of new psychoactive substances, contributing to the understanding of drug degradation and toxicology (Texter et al., 2018).
Chemical Properties and Synthesis
Selective α-Monobromination : The compound is involved in the selective α-monobromination of ketones, demonstrating its utility in synthetic organic chemistry (Ying, 2011).
Hydrogen-Bonded Chain Formation : It is used in the study of molecular structures, such as forming hydrogen-bonded chains in crystallography (Zhang, Qin, Wang, & Qu, 2007).
Synthesis of Hydrazone Derivatives : This chemical serves as a precursor in the synthesis of new hydrazone compounds, which are important in various chemical syntheses and pharmaceutical applications (Xiao-xue, 2011).
Formation of Antioxidant Derivatives : The compound has been modified to create derivatives with enhanced antioxidant activities, showcasing its potential in pharmacology and biochemistry (Thanuja et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and unsolved problems.
Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. For a specific compound, it’s best to look up these topics in a chemical database or scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCXDGNSNVUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332454 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
CAS RN |
52578-11-7 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

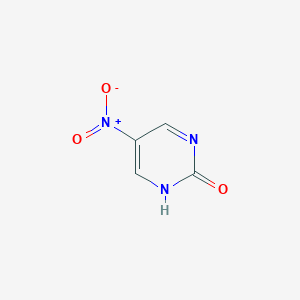

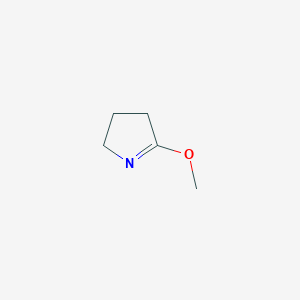
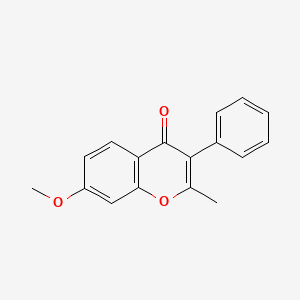
![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)
